4-(4-Chlorophenyl)furan-2-carbaldehyde
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Overview
Description
4-(4-Chlorophenyl)furan-2-carbaldehyde is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with a 4-chlorophenyl group and an aldehyde functional group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)furan-2-carbaldehyde typically involves the reaction of 4-chlorobenzaldehyde with furan-2-carbaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 4-(4-Chlorophenyl)furan-2-carboxylic acid.
Reduction: 4-(4-Chlorophenyl)furan-2-methanol.
Substitution: 5-Bromo-4-(4-chlorophenyl)furan-2-carbaldehyde.
Scientific Research Applications
4-(4-Chlorophenyl)furan-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)furan-2-carbaldehyde in biological systems involves its interaction with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5-((4-Chlorophenoxy)methyl)furan-2-carbaldehyde: Similar structure but with a different substitution pattern on the furan ring.
(E)-(4-Chlorophenyl)(furan-2-yl)methanone oxime: Contains an oxime functional group instead of an aldehyde.
Furfural: A simpler furan derivative with an aldehyde group but without the chlorophenyl substitution.
Uniqueness
4-(4-Chlorophenyl)furan-2-carbaldehyde is unique due to the presence of both the furan ring and the 4-chlorophenyl group, which confer specific electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science.
Properties
CAS No. |
919530-90-8 |
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Molecular Formula |
C11H7ClO2 |
Molecular Weight |
206.62 g/mol |
IUPAC Name |
4-(4-chlorophenyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H7ClO2/c12-10-3-1-8(2-4-10)9-5-11(6-13)14-7-9/h1-7H |
InChI Key |
SKJGKUIGBCWWMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=COC(=C2)C=O)Cl |
Origin of Product |
United States |
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